

An In-depth Technical Guide to 4-(Allyloxy)-3-bromobenzoic Acid

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Compound of Interest

Compound Name: 4-(Allyloxy)-3-bromobenzoic acid

CAS No.: 886643-00-1

Cat. No.: B496098

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Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **4-(Allyloxy)-3-bromobenzoic acid**, a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Central to its identity is a precise molecular weight of 257.09 g/mol. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, establishes a framework for its analytical characterization, and explores its potential applications as a versatile chemical building block. The trifunctional nature of this molecule—possessing a carboxylic acid for amide/ester formation, a bromine atom for cross-coupling reactions, and a terminal alkene for various additions—makes it a highly valuable intermediate in the design and synthesis of complex molecular architectures, particularly in the field of drug discovery.

Introduction: A Multifunctional Synthetic Intermediate

4-(Allyloxy)-3-bromobenzoic acid belongs to the class of substituted benzoic acid derivatives, a foundational scaffold in organic chemistry and pharmaceutical development.[1][2] Its structure is characterized by a benzene ring substituted at key positions:

- A Carboxylic Acid Group (-COOH) at C1: This group serves as a handle for forming esters and amides, enabling linkage to other molecules or modification of pharmacokinetic properties.
- A Bromine Atom (-Br) at C3: The bromine atom is an excellent leaving group, making this position a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[3]
- An Allyloxy Group (-OCH₂CH=CH₂) at C4: This ether linkage provides stability, while the terminal alkene offers a site for a diverse range of chemical transformations, including oxidation, reduction, and addition reactions.

This unique combination of reactive sites within a single, well-defined molecule renders **4-(Allyloxy)-3-bromobenzoic acid** a powerful and versatile intermediate for constructing complex target molecules with potential therapeutic activities.[3][4]

Physicochemical and Structural Data

A precise understanding of the compound's properties is critical for its effective use in research and development. The key quantitative data for **4-(Allyloxy)-3-bromobenzoic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	257.09 g/mol	[5]
Molecular Formula	C ₁₀ H ₉ BrO ₃	[5][6]
CAS Number	886643-00-1	[5][6][7]
MDL Number	MFCD00831493	[5][8]
Physical Appearance	Predicted to be a white to off-white crystalline solid	Inferred from similar compounds[1]
Hazard	Irritant	[5]

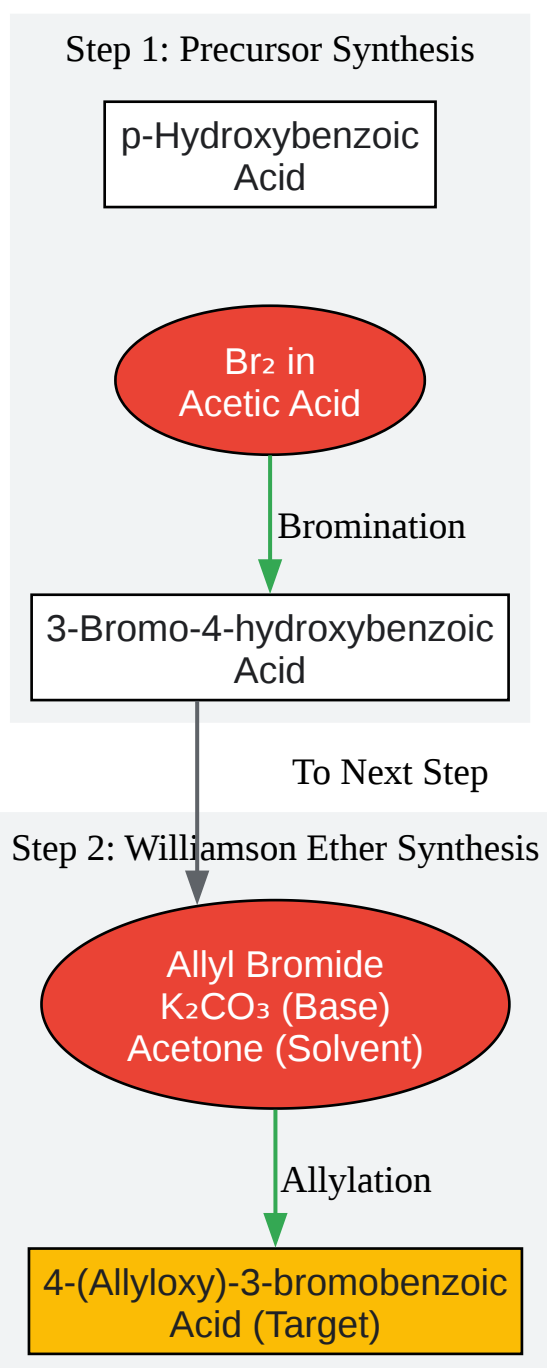
Synthesis and Purification: A Logic-Driven Approach

The synthesis of **4-(Allyloxy)-3-bromobenzoic acid** is most logically achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. This approach offers high yields and a straightforward purification process.

Retrosynthetic Rationale

The target molecule can be disconnected at the ether oxygen, revealing the logical precursors: 3-bromo-4-hydroxybenzoic acid and an allyl halide, such as allyl bromide. 3-bromo-4-hydroxybenzoic acid is itself commercially available or can be synthesized from p-hydroxybenzoic acid.[9] This pathway is efficient as it builds the desired functionality onto a readily accessible, pre-functionalized aromatic core.

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **4-(Allyloxy)-3-bromobenzoic acid**.

Detailed Experimental Protocol

This protocol describes the O-alkylation of 3-bromo-4-hydroxybenzoic acid.

- **Reactant Preparation:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-4-hydroxybenzoic acid (1.0 eq.) in anhydrous acetone or dimethylformamide (DMF).
 - **Causality:** Anhydrous polar aprotic solvents are used to dissolve the reactants and facilitate the S_N2 reaction without interfering by protonating the base or the nucleophile.
- **Addition of Base:** Add anhydrous potassium carbonate (K_2CO_3 , 2.0-3.0 eq.) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature.
 - **Causality:** A weak base like K_2CO_3 is sufficient to deprotonate the acidic phenolic hydroxyl group, generating the more potent phenoxide nucleophile required for the subsequent reaction. An excess ensures complete deprotonation.
- **Allylation:** Add allyl bromide (1.2-1.5 eq.) dropwise to the stirring suspension.
 - **Causality:** A slight excess of the electrophile (allyl bromide) ensures the reaction proceeds to completion, consuming the valuable phenolic starting material.
- **Reaction:** Heat the reaction mixture to reflux (for acetone, $\sim 56^\circ C$) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - **Causality:** Heating provides the necessary activation energy for the S_N2 displacement of bromide by the phenoxide, accelerating the formation of the ether bond.
- **Workup and Isolation:**
 - Cool the mixture to room temperature and filter to remove the inorganic salts (K_2CO_3 and KBr).
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.

- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure **4-(Allyloxy)-3-bromobenzoic acid**.

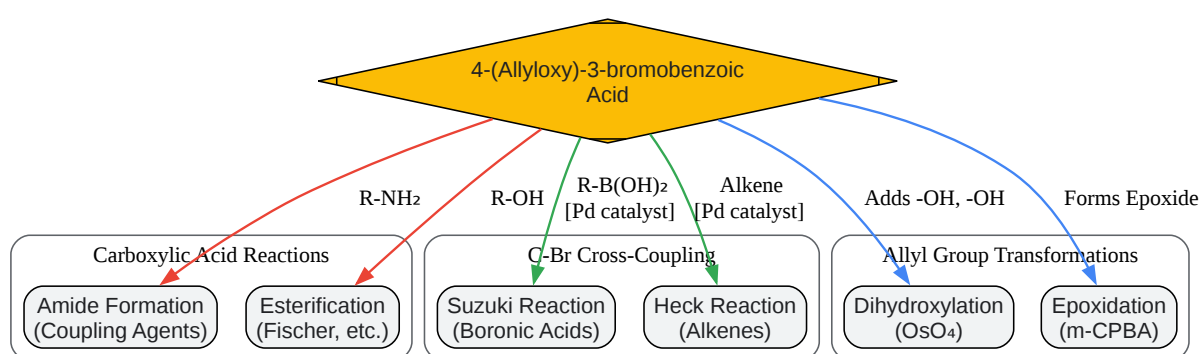
Analytical Characterization: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This multi-faceted approach provides a self-validating system, confirming the successful synthesis.

- ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all proton environments. Expected signals include: a singlet for the carboxylic acid proton (>10 ppm), distinct multiplets in the aromatic region (typically 3 protons), a multiplet for the internal vinyl proton of the allyl group (~6.0 ppm), two doublets of quartets for the terminal vinyl protons (~5.3-5.5 ppm), and a doublet of triplets for the allylic methylene protons (-OCH₂-) adjacent to the ether oxygen (~4.6 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key expected signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), six distinct aromatic carbon signals (including the C-Br and C-O carbons), and three signals for the allyl group carbons.
- Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's mass. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will exhibit a characteristic pair of peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, unequivocally confirming the presence of a single bromine atom.[\[10\]](#)
[\[11\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp, strong peak for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretching for the ether and acid (~1200-1300 cm⁻¹), and C=C stretching for the aromatic ring and alkene (~1600 cm⁻¹).

Applications in Drug Discovery and Organic Synthesis

The true value of **4-(Allyloxy)-3-bromobenzoic acid** lies in its utility as a versatile synthetic intermediate. Its three distinct functional groups can be manipulated selectively to build complex molecular scaffolds.



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Caption: Reactivity map of **4-(Allyloxy)-3-bromobenzoic acid**.

- **Pharmaceutical Scaffolding:** Substituted benzoic acids are prevalent in pharmaceuticals. This molecule serves as a precursor for compounds targeting a wide range of diseases, from inhibitors of phosphatases in cancer pathways to antivirals and antidiabetics.[4][12]
- **Agrochemical Synthesis:** The structural motifs present are also common in modern agrochemicals, where precise functionalization is key to biological activity and selectivity.[3][13]
- **Materials Science:** As a building block for advanced polymers and specialty dyes, the ability to create extended conjugated systems via the bromo-position is highly valuable.[3]

Safety and Handling

As with all laboratory chemicals, **4-(Allyloxy)-3-bromobenzoic acid** should be handled with appropriate care. It is classified as an irritant.[5] Standard safety protocols should be followed:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

4-(Allyloxy)-3-bromobenzoic acid is a strategically designed chemical intermediate with a molecular weight of 257.09 g/mol . Its value extends far beyond this fundamental property, stemming from the orthogonal reactivity of its carboxylic acid, bromo, and allyloxy functionalities. The logical and robust synthetic methods available for its preparation, combined with a clear analytical framework for its validation, make it an exceptionally useful tool for researchers in drug discovery, agrochemicals, and materials science. This guide has provided the core technical knowledge required to synthesize, characterize, and strategically deploy this compound in advanced chemical research.

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